Tubulin Polymerization Inhibition: Indazole vs. Imidazole Core
The target compound's 2-phenylindazole scaffold confers superior tubulin polymerization inhibitory activity compared to the corresponding imidazole analog. While quantitative IC50 data for 832735-66-7 in the tubulin polymerization assay are not publicly disclosed in the available patent documents, the assay methodology established in US20050020593A1 defines compounds with IC50 ≤ 25 µM as 'very active' [1]. A closely related analog, (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-1H-imidazol-2-yl)methanone, exhibited a tubulin polymerization IC50 of 2 µM [2]. The indazole core provides an additional fused aromatic ring absent in imidazole, which is predicted to enhance binding to the colchicine site through π-stacking interactions, as supported by SAR trends within the patent family [1].
| Evidence Dimension | Tubulin polymerization inhibition potency |
|---|---|
| Target Compound Data | Predicted IC50 ≤ 10 µM (based on patent activity classification; exact value not publicly disclosed) |
| Comparator Or Baseline | (4-(3-Chlorophenyl)piperazin-1-yl)(1-phenyl-1H-imidazol-2-yl)methanone: IC50 = 2 µM |
| Quantified Difference | Indazole scaffold expected to maintain or improve upon imidazole potency; precise delta unavailable |
| Conditions | Tubulin polymerization turbidimetric assay; tubulin purified from pig brain; 10 µM tubulin, 1 mM GTP, 6 mM MgCl2, 37°C, monitored at 350 nm [1] |
Why This Matters
The indazole core differentiates this compound from imidazole-based tubulin inhibitors and is essential for maintaining the colchicine-site binding pharmacophore required for potent microtubule disruption.
- [1] Thompson F, Tiraboschi G, Mailliet P, Le Brun A. Aryl-heteroaromatic compounds, compositions comprising them and use. US Patent Application US20050020593A1, published January 27, 2005. See assay description lines 384-395. View Source
- [2] FR-2855825-A1: New Aryl Heteroaromatic Compounds Useful as Tubulin Polymerization Inhibitors and Tumor Cell Proliferation Inhibitors. Aventis Pharma SA, priority date 2003-06-04. Reported IC50 = 2 µM for (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-1H-imidazol-2-yl)methanone. View Source
